molecular formula C12H7N3O4 B7945438 2,4-dioxo-10H-pyrimido[4,5-b]quinoline-5-carboxylic acid

2,4-dioxo-10H-pyrimido[4,5-b]quinoline-5-carboxylic acid

Cat. No.: B7945438
M. Wt: 257.20 g/mol
InChI Key: QBYSISHGTFQZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “2,4-dioxo-10H-pyrimido[4,5-b]quinoline-5-carboxylic acid” is known as 6-Bromo-5-fluoroindole. This compound is a derivative of indole, which is a fundamental structure in organic chemistry and is found in many natural products and pharmaceuticals. The presence of bromine and fluorine atoms in the indole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoroindole typically involves the halogenation of indole derivatives. One common method is the bromination of 5-fluoroindole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-5-fluoroindole may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoroindole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving 6-Bromo-5-fluoroindole.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-5-fluoroindole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoroindole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s electronic properties, making it a potential inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Similar structure but lacks the fluorine atom.

    6-Fluoroindole: Similar structure but lacks the bromine atom.

    5,6-Dibromoindole: Contains two bromine atoms instead of one bromine and one fluorine.

Uniqueness

6-Bromo-5-fluoroindole is unique due to the presence of both bromine and fluorine atoms in the indole ring. This combination can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dioxo-10H-pyrimido[4,5-b]quinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-10-8-7(11(17)18)5-3-1-2-4-6(5)13-9(8)14-12(19)15-10/h1-4H,(H,17,18)(H2,13,14,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYSISHGTFQZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=NC(=O)NC3=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C(=NC(=O)NC3=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.